5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile
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Overview
Description
5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the difluoro and hydroxyethyl groups, along with the carbonitrile group, makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The specific methods for producing this compound on an industrial scale would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical agents.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoro-1-hydroxyethyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the difluoro and hydroxyethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: A simpler analog without the difluoro and hydroxyethyl groups.
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Contains a trifluoromethyl group instead of the difluoro and hydroxyethyl groups.
Properties
Molecular Formula |
C7H5F2NOS |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
5-(2,2-difluoro-1-hydroxyethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C7H5F2NOS/c8-7(9)6(11)5-2-1-4(3-10)12-5/h1-2,6-7,11H |
InChI Key |
TWODYHAPHJPTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)F)O)C#N |
Origin of Product |
United States |
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